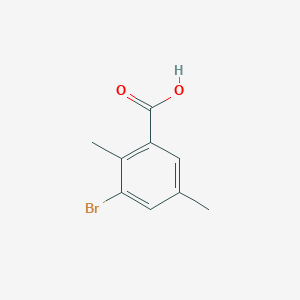

3-Bromo-2,5-dimethylbenzoic acid

説明

3-Bromo-2,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 1255209-34-7 . It has a molecular weight of 229.07 . The compound is solid in its physical form .

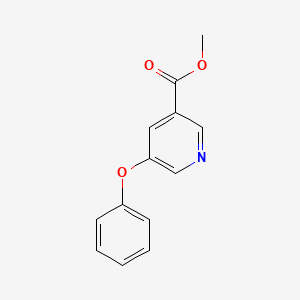

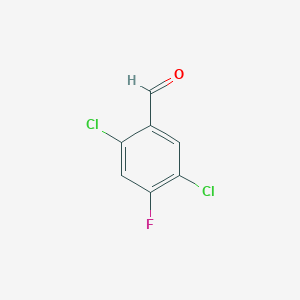

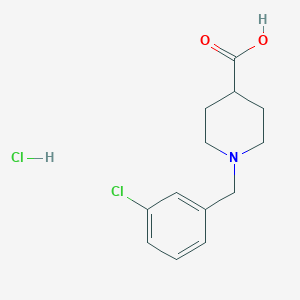

Molecular Structure Analysis

The IUPAC name for 3-Bromo-2,5-dimethylbenzoic acid is 3-bromo-2,5-dimethylbenzoic acid . The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

3-Bromo-2,5-dimethylbenzoic acid is a solid compound . It has a molecular weight of 229.07 .科学的研究の応用

Electrochemical Surface Finishing and Energy Storage

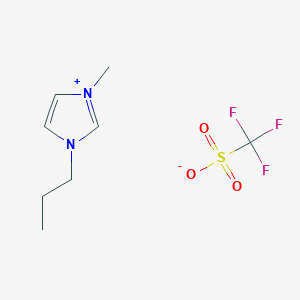

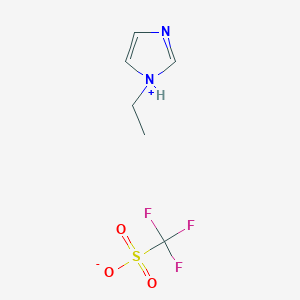

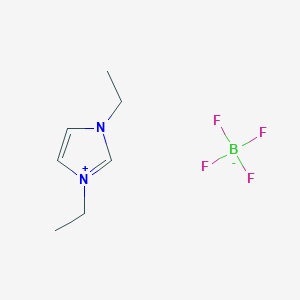

Review—Electrochemical Surface Finishing and Energy Storage Technology : This review discusses progress in electrochemical technology using room-temperature ionic liquids and their mixtures for applications like electroplating and energy storage. While not directly mentioning 3-Bromo-2,5-dimethylbenzoic acid, the methodologies and applications in electrochemical surface finishing could provide insights into potential research applications for similar compounds (Tsuda, Stafford, & Hussey, 2017).

Antioxidant Activity and Molecular Mechanisms

Gallic Acid Pharmacological Activities and Molecular Mechanisms

: Although focused on Gallic acid, this paper reviews its powerful anti-inflammatory properties and related molecular mechanisms. Understanding the pharmacological activities and mechanisms of action of compounds like Gallic acid might offer a framework for studying 3-Bromo-2,5-dimethylbenzoic acid in similar contexts, especially if antioxidant or anti-inflammatory properties are of interest (Bai et al., 2020).

Analytical Methods in Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity : This review critically presents important tests used to determine the antioxidant activity of compounds, providing a comprehensive overview of detection mechanisms, applicability, and the advantages and disadvantages of these methods. Such analytical methodologies could be pivotal in exploring the potential antioxidant properties of 3-Bromo-2,5-dimethylbenzoic acid (Munteanu & Apetrei, 2021).

Chemical Recycling of Carbon Dioxide to Fuels

Opportunities and Prospects in the Chemical Recycling of Carbon Dioxide to Fuels : This review analyzes the chemical recycling of carbon dioxide into fuels, emphasizing minimizing hydrogen consumption and using renewable energy sources. Although not directly related, the chemical principles and processes discussed might offer insights into how 3-Bromo-2,5-dimethylbenzoic acid could be utilized in green chemistry and sustainability research (Centi & Perathoner, 2009).

Safety and Hazards

作用機序

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that brominated benzoic acids can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to metabolism and signal transduction .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Changes in the function of target molecules could potentially lead to alterations in cellular processes, influencing cell growth, differentiation, and survival .

特性

IUPAC Name |

3-bromo-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAUZEQHLJPUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dimethylbenzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)

![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)